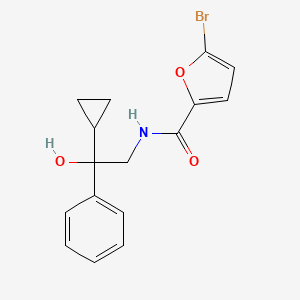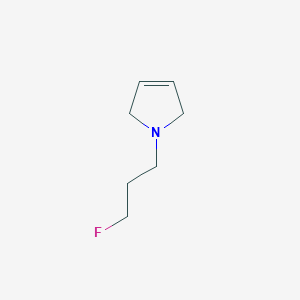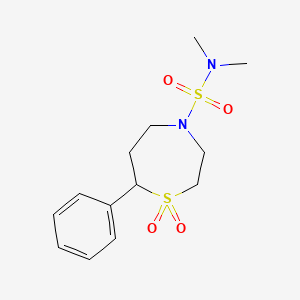![molecular formula C11H18N4O3S B2729252 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine CAS No. 2034387-34-1](/img/structure/B2729252.png)
3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research has explored the synthesis of novel heterocyclic compounds, including those related to 3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine, aimed at developing new antibacterial agents. These studies have led to the creation of derivatives with significant antibacterial activities, showcasing the potential for the development of new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Potential Anticancer Agents
Another area of research has focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to the structure of this compound. These compounds have been investigated for their antimitotic properties and potential as anticancer agents. Some of these compounds have shown the ability to inhibit cell growth and cause mitotic arrest, indicating their potential use in cancer therapy (Temple, 1990; Temple, Rose, Comber, & Rener, 1987).
Polymerization Catalysts
Research into the use of palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands, which share structural similarities with this compound, has demonstrated their effectiveness in catalyzing the polymerization of ethylene. This work has implications for the development of new materials and industrial processes (Vela, Lief, Shen, & Jordan, 2007).
Fluorescent Compound Synthesis
The synthesis of 2-azaindolizines through iodine-mediated oxidative desulfurization promoted cyclization has been researched for creating fluorescent compounds. This method, involving structures related to this compound, allows for the production of compounds with potential applications in biochemical labeling and imaging (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).
Development of Tetrahydropyridazines
The [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ has been explored for the synthesis of tetrahydropyridazines. This research highlights the versatility of cyclopropyl-containing compounds in synthesizing pyridazine derivatives with diverse structural features, which may have implications for drug development and organic synthesis (Garve, Petzold, Jones, & Werz, 2016).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-7-8-15-11(16)6-5-10(13-15)9-3-4-9/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRCLOBLODRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729172.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2729173.png)
![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-Ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(1-methyltriazol-4-yl)-1,2,4-triazole](/img/structure/B2729178.png)
![7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729181.png)


![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2729184.png)

![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2729191.png)